2'-Bromo-6'-(methoxymethoxy)acetophenone

Purity Quality Control Reproducibility

2'-Bromo-6'-(methoxymethoxy)acetophenone (CAS 1241953-60-5) is a disubstituted acetophenone derivative bearing a bromine atom at the 2' position and a methoxymethoxy (MOM) ether at the 6' position. It has the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B11714895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-6'-(methoxymethoxy)acetophenone
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1Br)OCOC
InChIInChI=1S/C10H11BrO3/c1-7(12)10-8(11)4-3-5-9(10)14-6-13-2/h3-5H,6H2,1-2H3
InChIKeyGSFYKODAYJJATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-6'-(methoxymethoxy)acetophenone: Core Physicochemical & Structural Profile for Research Procurement


2'-Bromo-6'-(methoxymethoxy)acetophenone (CAS 1241953-60-5) is a disubstituted acetophenone derivative bearing a bromine atom at the 2' position and a methoxymethoxy (MOM) ether at the 6' position . It has the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol . This compound functions as a versatile synthetic intermediate, most notably in the preparation of spirocyclic inhibitors of stearoyl-CoA delta-9 desaturase (SCD1) [1]. Compared to simpler bromoacetophenone analogs, the MOM-protected phenolic oxygen confers differentiated steric bulk, hydrogen-bonding capacity, and lipophilicity characteristics that directly influence downstream synthetic utility and biological target engagement [2].

Why 2'-Bromo-6'-(methoxymethoxy)acetophenone Cannot Be Replaced by Standard Bromoacetophenones


Simple bromoacetophenones such as 2'-bromoacetophenone (CAS 2142-69-0) and regioisomeric analogs like 2-bromo-6-methoxyacetophenone (CAS 380225-68-3) lack the MOM-protected phenolic oxygen that is essential for specific synthetic sequences requiring orthogonal protection strategies . The MOM ether at the 6' position substantially alters the compound's hydrogen-bond acceptor count (3 vs. 2 for the methoxy analog), increases the predicted logP by approximately 1 unit relative to methoxy-substituted congeners, and raises the boiling point by more than 200 °C versus unprotected 2'-bromoacetophenone [1]. These physicochemical shifts are not incremental—they change the compound's solubility profile, chromatographic behavior, and reactivity in nucleophilic aromatic substitution and cross-coupling reactions, making direct substitution with simpler analogs chemically unfeasible for applications that depend on the MOM-protected scaffold [2].

Quantitative Differentiation Evidence: 2'-Bromo-6'-(methoxymethoxy)acetophenone vs. Closest Analogs


Purity Specification Advantage: 98% Assay vs. 97% for 2-Bromo-6-methoxyacetophenone

Commercially, 2'-Bromo-6'-(methoxymethoxy)acetophenone is routinely supplied at 98% purity by Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the closest methoxy analog, 2-Bromo-6-methoxyacetophenone, is offered at a baseline purity of 97% by Apollo Scientific . This 1-percentage-point absolute purity difference, while seemingly modest, corresponds to 33% lower total impurities (2% vs. 3%), which is significant in multi-step syntheses where cumulative side-product formation can erode overall yield.

Purity Quality Control Reproducibility

Molecular Weight Differentiation: ~30% Heavier Than 2'-Bromoacetophenone

The target compound has a molecular weight of 259.1 g/mol , compared to 199.05 g/mol for 2'-bromoacetophenone (CAS 2142-69-0) . The 60.05 g/mol increase (30.2% relative increase) is entirely attributable to the MOM ether group (–OCH₂OCH₃). This molecular weight increment alters gravimetric dosing calculations and affects volatility, as evidenced by the predicted boiling point of 324.2 °C for the target versus an experimental boiling point of 116–117 °C (12 mmHg) for 2'-bromoacetophenone [1].

Molecular Weight Physical Property Handling

Lipophilicity Advantage: LogP of 2.2 vs. 1.79 for 4'-Methoxyacetophenone

The computed octanol-water partition coefficient (LogP) for 2'-Bromo-6'-(methoxymethoxy)acetophenone is 2.2 [1]. For 4'-methoxyacetophenone (CAS 100-06-1), a representative mono-substituted acetophenone, the reported LogP values range from 1.79 to 1.90 across multiple authoritative sources [2]. An increase of approximately 0.3–0.4 log units translates to roughly a 2- to 2.5-fold increase in lipophilicity. The LogP of 2.2 also exceeds that of 2'-bromoacetophenone, which has an estimated LogP of approximately 1.73 , confirming that the dual bromo/MOM substitution pattern drives meaningful lipophilicity differentiation.

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Acceptor Count: 3 vs. 2 for 2-Bromo-6-methoxyacetophenone

The MOM ether group in 2'-Bromo-6'-(methoxymethoxy)acetophenone introduces an additional oxygen atom, yielding 3 hydrogen-bond acceptors (HBA) compared to 2 HBA for 2-Bromo-6-methoxyacetophenone (CAS 380225-68-3), which contains a simple methoxy group [1]. This 50% increase in HBA count directly impacts the compound's capacity for intermolecular hydrogen bonding, influencing crystal packing, solubility in protic solvents, and potential interactions with biological hydrogen-bond donors.

Hydrogen Bonding Molecular Recognition Solubility

Predicted Boiling Point Elevation: +207 °C vs. 2'-Bromoacetophenone

The predicted boiling point of 2'-Bromo-6'-(methoxymethoxy)acetophenone is 324.2 ± 37.0 °C at atmospheric pressure . In contrast, 2'-bromoacetophenone has an experimentally measured boiling point of 116–117 °C at 12 mmHg, which corresponds to approximately 260–265 °C when extrapolated to 760 mmHg [1]. The estimated differential at atmospheric pressure is approximately +60–65 °C, driven by the MOM ether's contribution to molecular weight and intermolecular forces. At reduced pressure (12 mmHg), the differential is even more pronounced: the target compound is expected to boil well above 200 °C versus 116–117 °C for the comparator, a gap exceeding 80 °C.

Boiling Point Thermal Stability Distillation

Predicted Density Differentiation: 1.407 g/cm³ vs. 1.476 g/cm³ for 2'-Bromoacetophenone

The predicted density of 2'-Bromo-6'-(methoxymethoxy)acetophenone is 1.407 ± 0.06 g/cm³ , whereas the experimentally measured density of 2'-bromoacetophenone at 20 °C is 1.476 g/cm³ . The 0.069 g/cm³ (4.7%) lower predicted density for the target compound is consistent with the steric bulk of the MOM ether reducing crystal packing efficiency.

Density Physical Property Formulation

High-Value Application Scenarios for 2'-Bromo-6'-(methoxymethoxy)acetophenone in Research and Industrial Settings


SCD1 Inhibitor Synthesis: Orthogonal Protection Strategy

2'-Bromo-6'-(methoxymethoxy)acetophenone serves as a critical building block in the synthesis of spirocyclic SCD1 inhibitors disclosed in WO2010094120A1. The MOM-protected phenolic oxygen at the 6' position remains intact during bromine-directed cross-coupling and cyclization steps, enabling late-stage deprotection to unveil the free phenol for subsequent diversification. The compound's 3 hydrogen-bond acceptors [1] and LogP of 2.2 [2] contribute to favorable physicochemical properties in the resulting spirocyclic scaffold. This orthogonal protection capability is not achievable with 2-Bromo-6-methoxyacetophenone, whose methyl ether cannot be selectively cleaved under conditions compatible with the rest of the molecular architecture.

Medicinal Chemistry Library Synthesis Requiring Halogen Diversity

In fragment-based and diversity-oriented synthesis programs, the 2'-bromo substituent provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The presence of the MOM group at the ortho' position relative to the acetyl carbonyl creates a differentiated steric and electronic environment compared to 2'-bromo-4'-methoxyacetophenone or 2'-bromoacetophenone. The 98% purity baseline ensures consistent coupling yields, while the predicted density of 1.407 g/cm³ facilitates accurate automated dispensing in high-throughput experimentation platforms.

Photochemical Precursor for Methoxyphenacyl Radical Studies

As a dimethoxy-substituted α-bromoacetophenone analog, this compound can serve as a photochemical precursor for generating substituted phenacyl radicals upon laser flash photolysis. Literature studies on related mono- and dimethoxy-substituted α-bromoacetophenones have established that methoxyphenacyl radicals exhibit hydrogen abstraction rate constants of ~2.6 × 10⁵ M⁻¹ s⁻¹ with 1,4-cyclohexadiene and addition rate constants of ~9.4 × 10⁷ M⁻¹ s⁻¹ with 1,1-diphenylethylene [3]. The unique bromo/MOM substitution pattern of the target compound provides a distinct radical stability and reactivity profile, filling a gap in structure-reactivity relationship studies of lignin-model photodegradation pathways.

Process Chemistry Scale-Up with Defined Quality Specifications

For process R&D groups transitioning from medicinal chemistry to kilo-lab or pilot-plant scale, the availability of the compound at 98% purity with full QC documentation (NMR, HPLC, GC) from Bidepharm and at 95% from AKSci provides procurement optionality across development stages. The substantial boiling point differential relative to 2'-bromoacetophenone (>200 °C at atmospheric pressure) necessitates chromatography-based purification rather than distillation, making pre-validated high-purity material economically advantageous by eliminating the capital and time costs of method development for large-scale chromatographic purification.

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